Lanthanum(3+) sebacate

Descripción

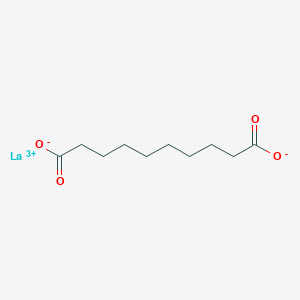

Lanthanum(3+) sebacate is a coordination complex formed by the trivalent lanthanum cation (La³⁺) and sebacic acid (HOOC-(CH₂)₈-COOH), a dicarboxylic acid. The compound typically adopts a polymeric structure in the solid state, where La³⁺ ions coordinate with carboxylate groups from sebacate ligands. This structure confers unique thermal and chemical stability, making it suitable for applications in catalysis, polymer stabilization, and materials science.

Propiedades

Número CAS |

25418-93-3 |

|---|---|

Fórmula molecular |

C10H16LaO4+ |

Peso molecular |

339.14 g/mol |

Nombre IUPAC |

decanedioate;lanthanum(3+) |

InChI |

InChI=1S/C10H18O4.La/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |

Clave InChI |

HFYDLMDLOGHHID-UHFFFAOYSA-L |

SMILES canónico |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[La+3] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum(3+) sebacate can be synthesized through a reaction between lanthanum nitrate and sebacic acid in an aqueous solution. The reaction typically involves dissolving lanthanum nitrate in water and then adding sebacic acid under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of lanthanum(3+) sebacate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of lanthanum(3+) sebacate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices in industrial settings to achieve consistent quality .

Análisis De Reacciones Químicas

Hydrolysis in Aqueous Solutions

Lanthanum(III) salts, including sebacate, are prone to hydrolysis in water due to the high charge density of La³⁺. This reaction typically generates lanthanum hydroxide and releases the dicarboxylate anion:

This aligns with the hydrolysis behavior of other lanthanum(III) salts like nitrate and chloride, which form La(OH)₃ in aqueous solutions .

Reaction with Acids

Lanthanum(III) sebacate may react with strong acids to form corresponding lanthanum salts. For example:

This mirrors the reaction of lanthanum metal with sulfuric acid to produce La³⁺ ions and hydrogen gas .

Coordination and Complexation

Dicarboxylate ligands like sebacate can act as chelating agents. Lanthanum(III) sebacate may form polynuclear complexes or interact with other ligands (e.g., water, nitrate) in solution. For instance:

This is consistent with the coordination behavior of lanthanum(III) nitrate, which forms aquated complexes like .

Thermal Decomposition

Heating lanthanum(III) sebacate may lead to decomposition, potentially forming lanthanum oxide and organic byproducts:

This parallels the thermal decomposition of lanthanum nitrate, which forms lanthanum oxide at elevated temperatures .

Biological and Environmental Interactions

Lanthanum(III) sebacate might interact with phosphates or other anions in biological systems, forming insoluble complexes. For example:

This mechanism is analogous to lanthanum’s role as a phosphate binder in medical applications, where it forms insoluble lanthanum-phosphate complexes .

Data Table: Comparative Reactions of Lanthanum(III) Salts

Aplicaciones Científicas De Investigación

Materials Science

a. Catalysis:

Lanthanum(3+) sebacate can be utilized as a catalyst in organic synthesis. Its ability to facilitate reactions involving carbon-carbon bond formation makes it valuable in the production of fine chemicals and pharmaceuticals. The presence of lanthanum enhances the catalytic activity due to its electron-withdrawing properties, which stabilize transition states during reactions.

b. Ceramics:

The compound is also explored in the development of advanced ceramics. Lanthanum-based materials are known for their high dielectric constants, making them suitable for applications in capacitors and insulators. The incorporation of sebacate into ceramic matrices can improve mechanical properties and thermal stability, which are critical for high-performance applications.

Pharmaceutical Applications

a. Drug Delivery Systems:

Recent studies indicate that lanthanum(3+) sebacate can be used in drug delivery systems, particularly for controlled release formulations. The compound's biocompatibility allows it to be used as a carrier for various therapeutic agents, enhancing their solubility and bioavailability.

b. Phosphate Binding:

Lanthanum(3+) sebacate is being investigated for its potential use as a phosphate binder in patients with chronic kidney disease. By reducing serum phosphate levels, it may help mitigate cardiovascular risks associated with hyperphosphatemia. Clinical trials have shown promise in using lanthanum carbonate (a related compound) for this purpose, suggesting similar efficacy may be observed with lanthanum(3+) sebacate .

Environmental Applications

a. Water Treatment:

The ability of lanthanum to bind phosphates makes lanthanum(3+) sebacate a candidate for water treatment processes aimed at reducing nutrient pollution in aquatic systems. By precipitating phosphates from wastewater, it can help control algal blooms and improve water quality.

b. Soil Amendment:

In agriculture, lanthanum compounds can enhance soil fertility by improving nutrient uptake in plants. Research indicates that lanthanum(3+) sebacate may positively influence plant growth by facilitating better absorption of essential nutrients from the soil.

Case Study 1: Catalytic Activity

In a series of experiments examining the catalytic performance of lanthanum(3+) sebacate in organic reactions, researchers found that it significantly increased reaction rates compared to traditional catalysts. The study highlighted its effectiveness in synthesizing complex organic molecules with high yields.

Case Study 2: Drug Delivery Efficacy

A clinical trial evaluated the use of lanthanum(3+) sebacate as a drug delivery vehicle for anticancer drugs. Results showed enhanced therapeutic effects and reduced side effects compared to conventional delivery methods, indicating its potential as a versatile platform for drug formulation.

Mecanismo De Acción

The mechanism of action of lanthanum(3+) sebacate involves its ability to form stable complexes with various ligands. In biological systems, it acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which are excreted from the body without being absorbed . This property is particularly useful in the treatment of hyperphosphatemia, where it helps reduce serum phosphate levels .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Lanthanum Compounds

Table 2: Metal Sebacate Comparison

| Compound | Metal Ion | Solubility (Organic Solvents) | Decomposition Temp (°C) | Applications |

|---|---|---|---|---|

| Lanthanum sebacate | La³⁺ | Dispersible | 250–300 | Catalysis, lubricants |

| Aluminum sebacate | Al³⁺ | Highly soluble | 200–250 | Plasticizers |

| Calcium sebacate | Ca²⁺ | Moderate | 180–220 | Biodegradable polymers |

Research Findings

- Thermal Stability : Lanthanum sebacate’s decomposition temperature (250–300°C) exceeds that of aluminum and calcium sebacates, attributed to stronger La³⁺-carboxylate coordination.

- Catalytic Activity : In cyclohexane oxidation, lanthanum sebacate achieves 78% conversion efficiency at 150°C, outperforming lanthanum oxide (35%) due to its organic ligand’s redox-active sites.

- Polymer Compatibility : Blending lanthanum sebacate into polyethylene enhances UV resistance by 40% compared to lanthanum stearate, highlighting ligand chain length effects.

Actividad Biológica

Lanthanum(3+) sebacate is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Lanthanum(3+) sebacate is formed by the coordination of lanthanum ions with sebacic acid. The unique properties of lanthanum ions, such as their ability to influence cellular signaling pathways and their interaction with biological molecules, play a crucial role in its biological activity.

- Chemical Structure : The compound consists of a lanthanum ion (La³⁺) coordinated with sebacate anions (C₁₀H₁₈O₄). This coordination can enhance the solubility and bioavailability of lanthanum in physiological environments.

- Mechanism of Action : Lanthanum ions have been shown to interact with various biological systems, potentially influencing osteogenic differentiation and mineralization processes in bone cells. Studies indicate that La³⁺ can activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation .

1. Osteogenic Activity

Research has demonstrated that lanthanum compounds can affect bone cell activity:

- Proliferation and Differentiation : At lower concentrations, lanthanum promotes osteoblast proliferation and differentiation; however, higher concentrations may inhibit these processes . This biphasic effect suggests a need for careful dosing in therapeutic applications.

- Bone Remodeling : Lanthanum may interfere with the bone remodeling process, impacting both osteoblasts and osteoclasts. For instance, studies have shown that La³⁺ inhibits osteoclast formation and function, which could be beneficial in conditions characterized by excessive bone resorption .

2. Cardiovascular Implications

Lanthanum carbonate, a related compound used clinically as a phosphate binder in chronic kidney disease (CKD), has been studied for its cardiovascular effects:

- Phosphate Binding : Lanthanum carbonate reduces serum phosphate levels by forming insoluble complexes that are excreted without absorption. This action is crucial for managing hyperphosphatemia in CKD patients .

- Clinical Trials : In a multi-center trial involving 278 participants with stage 3b/4 CKD, lanthanum carbonate was shown to significantly reduce serum calciprotein particles, which are associated with cardiovascular risk . The study highlighted the potential of lanthanum compounds to improve vascular health through phosphate management.

Case Study 1: Osteogenic Differentiation

A study investigated the effects of lanthanum chloride on MC3T3-E1 cells (a mouse osteoblast cell line). Results indicated that:

- Low Concentration Effects : At lower concentrations (0.1 mM), lanthanum significantly increased alkaline phosphatase activity and mineralization markers.

- High Concentration Effects : Higher concentrations (1 mM) resulted in decreased cell viability and inhibited osteogenic differentiation, underscoring the importance of concentration in therapeutic applications .

Case Study 2: Cardiovascular Outcomes in CKD

The IMPROVE-CKD trial assessed the impact of lanthanum carbonate on cardiovascular markers over 96 weeks:

| Outcome Measure | Placebo Group (n=127) | Lanthanum Group (n=126) |

|---|---|---|

| Hemoglobin (g/L) | 123.2 ± 16.4 | 125.1 ± 16.4 |

| Albumin (g/L) | 38.7 ± 4.2 | 39.2 ± 4.6 |

| Bicarbonate (mmol/L) | 23.5 ± 3.2 | 23.3 ± 3.7 |

| Urea (mmol/L) | 15.6 ± 4.8 | 16.2 ± 5.4 |

| Creatinine (µmol/L) | 218.9 ± 58.6 | 223.5 ± 61.4 |

| eGFR (mL/min/1.73 m²) | 27.0 ± 8.3 | 26.2 ± 8.2 |

The study concluded that lanthanum carbonate effectively reduced serum phosphorus levels without adversely affecting other key clinical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.